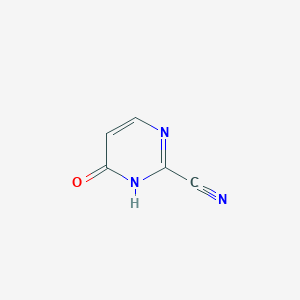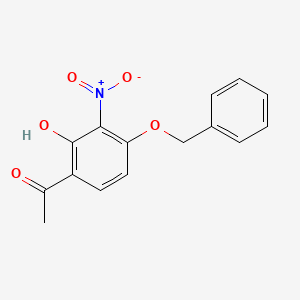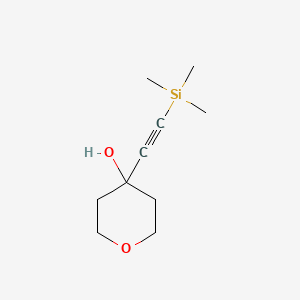
4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol
説明
“4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C10H18O2Si . It is also known by its IUPAC name "this compound" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring with a hydroxyl group and a trimethylsilyl ethynyl group attached .科学的研究の応用
Catalytic Activity in Trimethylsilylation
- 4-((Trimethylsilyl)ethynyl)tetrahydro-2H-pyran-4-ol has been investigated for its role in the trimethylsilylation of alcohols and phenols. A study highlights its efficiency in yielding excellent results under mild reaction conditions and notes the reusability of the catalyst without significant decrease in its initial activity (Zadehahmadi et al., 2015).
Grignard Syntheses
- It has been used to protect terminal ethynyl groups in Grignard syntheses. This method of protection has proven useful in the preparation of compounds with varied applications (Eaborn, Thompson, & Walton, 1967).
Quantum Chemistry Studies
- The compound plays a role in the formation of 1,2-dihydropyridine and 4H-pyran through reactions involving trimethylsilyl-2-propyn-1-al. This has been studied through quantum chemical methods, providing insights into the mechanisms of these reactions (Shagun, Medvedeva, & Mareev, 2013).
Organic Laboratory Project
- In an educational context, it's utilized in a research-based undergraduate organic laboratory project. Students investigate the Montmorillonite K10 clay-catalyzed reaction involving this compound, showcasing its educational value in organic synthesis (Dintzner et al., 2012).
Application in Synthon Formation
- The compound serves as a synthon for the (E)-β-formylvinyl anion and cation, demonstrating its versatility in organic synthesis (Miller & Al-Hassan, 1983).
Role in Statin Synthesis
- It's been used in the synthesis of statins, showcasing its significance in the pharmaceutical industry. The findings indicate its potential in streamlining the synthesis process of these crucial drugs (Časar & Košmrlj, 2009).
Memory Device Applications
- The reactivities of derivatives of this compound have been explored for the synthesis of thermally cross-linkable block copolymers, highlighting its potential applications in memory device technology (Kang et al., 2015).
特性
IUPAC Name |
4-(2-trimethylsilylethynyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)9-6-10(11)4-7-12-8-5-10/h11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMCHZPHGJRNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


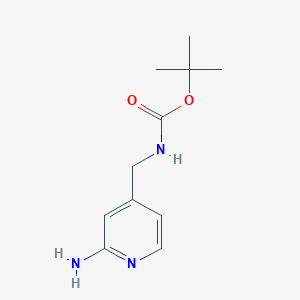
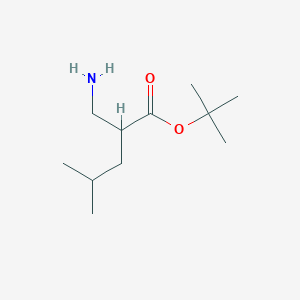
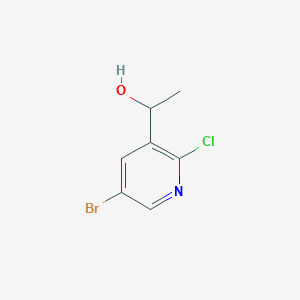
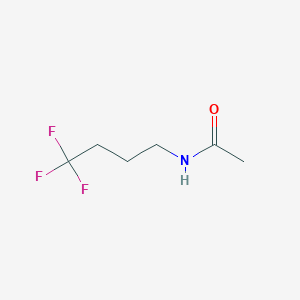
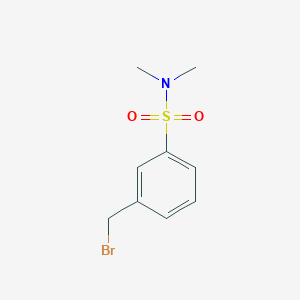
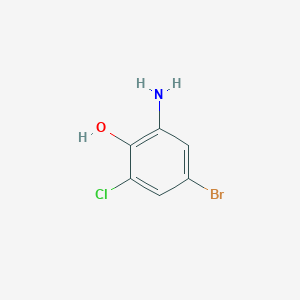

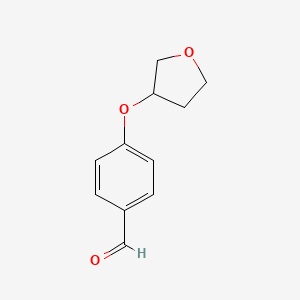
![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)
